Benzoquinonium chloride
Overview
Description
Benzoquinonium chloride is a chemical compound with the molecular formula C34H50Cl2N4O2 and a molecular weight of 617.69 g/mol . It is known for its red crystalline form and high solubility in water . This compound has been studied for its neuromuscular blocking properties, making it significant in medical and pharmacological research .
Mechanism of Action
Target of Action
Benzoquinonium chloride, also known as Amilyt, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. They are located at the neuromuscular junction, where they mediate the action of the neurotransmitter acetylcholine.
Mode of Action
This compound acts as an antagonist at the nAChRs . This means it binds to these receptors but does not activate them. Instead, it blocks the action of acetylcholine, preventing it from binding to the receptors and triggering a response. This interaction results in a decrease in the transmission of nerve impulses at the neuromuscular junction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter that plays a key role in muscle contraction. By blocking the action of acetylcholine at the nAChRs, this compound disrupts this pathway, leading to a decrease in muscle contraction .
Result of Action
The primary result of this compound’s action is a curare-like paralysis of neuromuscular transmission . This is characterized by a decrease in muscle contraction, leading to muscle relaxation. This effect is utilized in clinical settings, where the compound is used as a muscle relaxant during surgical procedures .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Benzoquinonium chloride are not fully elucidated. It is known that it interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to prevent both the twitch potentiating action and the anti-curare action of edrophonium, neostigmine, eserine, and tetraethyl pyrophosphate .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by altering neuromuscular transmission
Molecular Mechanism
The molecular mechanism of action of this compound is not fully established. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoquinonium chloride can be synthesized through the quaternization of benzoquinone derivatives . The process involves the reaction of benzoquinone with diethylamine in the presence of a suitable solvent, followed by the addition of benzyl chloride to form the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Benzoquinonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it back to hydroquinone.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone.
Substitution: Formation of substituted benzoquinone derivatives.
Scientific Research Applications
Benzoquinonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an oxidizing agent.
Biology: Studied for its effects on neuromuscular transmission and as a potential muscle relaxant.
Medicine: Investigated for its potential use in surgical anesthesia as a muscle relaxant.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Comparison with Similar Compounds
Decamethonium: Another neuromuscular blocking agent with a similar mechanism of action.
Tubocurarine: A well-known muscle relaxant with comparable effects.
Suxamethonium: A short-acting muscle relaxant used in clinical settings.
Uniqueness: Benzoquinonium chloride is unique due to its specific chemical structure and its ability to produce a curare-like paralysis without the side effects associated with other neuromuscular blocking agents . Its distinct mechanism of action and high solubility in water make it a valuable compound in both research and clinical applications .
Properties
IUPAC Name |
benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N4O2.2ClH/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30;;/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRJZLXQCYZJEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7554-16-7 (Parent) | |
Record name | Benzoquinonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401026554 | |
Record name | Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(benzyldiethyl-, dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
311-09-1 | |
Record name | Benzoquinonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(benzyldiethyl-, dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZOQUINONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6HVT48T15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Benzoquinonium Chloride at the neuromuscular junction?
A1: this compound acts as a competitive neuromuscular blocking agent, primarily exhibiting a curare-like effect. [, ] This means it competes with acetylcholine for binding to nicotinic acetylcholine receptors at the motor endplate, thus preventing muscle fiber depolarization and leading to muscle paralysis. [, ]
Q2: How does the structure of this compound influence its interaction with anticholinesterases like neostigmine?
A2: The presence of benzyl groups in the quaternary nitrogen centers of this compound contributes to its anticholinesterase activity. [] Replacing these benzyl groups with alkyl groups significantly reduces its anticholinesterase activity. This reduction, particularly when falling below 2% of neostigmine's activity, is associated with the ability of anticholinesterases like edrophonium and neostigmine to antagonize this compound's effects. []
Q3: Why is this compound less effective in certain species like hens compared to cats?
A3: While this compound demonstrates a curare-like paralysis in both cats and hens, it exhibits an additional action in cats that is absent in hens. [] In cats, the compound prevents the typical twitch potentiating and anti-curare effects of agents like edrophonium, neostigmine, eserine, and tetraethyl pyrophosphate. [] This suggests a species-specific interaction with certain pharmacological pathways in cats that modifies its overall effect.
Q4: How is this compound metabolized and excreted from the body?
A4: Studies indicate that a significant portion of this compound is excreted unchanged through the kidneys. [] Approximately 70 to 90% of the administered dose is eliminated in this manner. []
Q5: Does this compound have any other notable pharmacological activities besides its neuromuscular blocking action?
A5: Interestingly, research suggests that this compound might possess acetylcholine-like effects in certain contexts. [] Studies on the isolated heart of the mollusc Mya arenaria revealed that this compound, similar to acetylcholine, caused a depression of the heartbeat and relaxation of the heart muscle. [] This finding hints at the possibility of additional pharmacological actions beyond its well-established neuromuscular blocking properties.
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